5-Bromo-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide
Overview
Description
5-Bromo-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide is a chemical compound with the molecular formula C7H6BrNO2S. It is a brominated derivative of dihydrobenzo[d]isothiazole dioxide, which is known for its diverse applications in organic synthesis and medicinal chemistry.
Mechanism of Action
Pharmacokinetics
The pharmacokinetic properties of 5-Bromo-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide include high gastrointestinal absorption and permeability across the blood-brain barrier . These properties suggest that the compound may have good bioavailability .
Action Environment
The action of This compound is influenced by environmental factors such as temperature and moisture . The compound is stable to air and moisture across a broad range of temperatures , which suggests that it may retain its efficacy and stability under various environmental conditions .
Biochemical Analysis
Biochemical Properties
5-Bromo-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. Additionally, it can bind to proteins involved in cell signaling pathways, affecting their activity and function .
Cellular Effects
The effects of this compound on cells are diverse. It has been shown to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, it can modulate the activity of kinases and phosphatases, which are essential for cell signaling. This compound also affects cellular processes such as apoptosis and cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it inhibits cytochrome P450 enzymes by binding to their active sites, preventing substrate metabolism. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it may degrade under extreme conditions such as high temperatures or prolonged exposure to light. Long-term studies have shown that its effects on cellular function can persist, with some changes in gene expression and cellular metabolism observed over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at very high doses, including liver toxicity and disruptions in normal cellular processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism. This compound can affect metabolic flux and alter the levels of certain metabolites, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can accumulate in specific cellular compartments, affecting its localization and activity. For example, it may be transported into the mitochondria, where it can influence mitochondrial function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide typically involves multi-step reactions. One common method includes the use of 2,2’-azobis(isobutyronitrile) and N-Bromosuccinimide in toluene at 90°C for 2 hours, followed by treatment with potassium carbonate in N,N-dimethylformamide at 20°C . Another method involves the use of acetic anhydride, periodic acid, and chromium (VI) oxide in acetonitrile at 0-23°C, followed by dimethylsulfide borane complex in tetrahydrofuran at 75°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow systems may enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: It can undergo C-S cross-coupling reactions with α-thioacetic acids to form biaryl thioethers.
Common Reagents and Conditions
N-Bromosuccinimide: Used for bromination reactions.
Potassium Carbonate: Used as a base in substitution reactions.
Dimethylsulfide Borane Complex: Used in reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of dihydrobenzo[d]isothiazole dioxide, which can be further utilized in organic synthesis and medicinal chemistry.
Scientific Research Applications
5-Bromo-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-Bromo-2-methyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide: Contains a methyl group instead of a hydrogen atom, which can affect its chemical properties and applications.
Uniqueness
5-Bromo-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and cross-coupling reactions. This makes it a valuable intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
5-bromo-2,3-dihydro-1,2-benzothiazole 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2S/c8-6-1-2-7-5(3-6)4-9-12(7,10)11/h1-3,9H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTPDJJQGWIEFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)S(=O)(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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